molecular formula C19H19N3O2 B2951420 2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide CAS No. 1111149-26-8

2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide

Numéro de catalogue B2951420
Numéro CAS: 1111149-26-8
Poids moléculaire: 321.38
Clé InChI: OUSWBUZVULBWFL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. Chronic pain is a complex condition that affects millions of people worldwide, and it can be caused by a variety of factors, including injury, disease, and nerve damage. EMA401 has shown promising results in preclinical and clinical studies, and it is currently being evaluated for its potential as a new treatment option for chronic pain.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway
The synthesis pathway for 2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide involves the reaction of 2-ethyl-4-hydroxyquinazoline with N-(3-methylphenyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the final compound.

Starting Materials
2-ethyl-4-hydroxyquinazoline, N-(3-methylphenyl)acetamide, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Dichloromethane or dimethylformamide (DMF)

Reaction
Step 1: Dissolve 2-ethyl-4-hydroxyquinazoline (1.0 equiv) and N-(3-methylphenyl)acetamide (1.2 equiv) in dichloromethane or DMF., Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture., Step 3: Stir the reaction mixture under reflux conditions for 12-24 hours., Step 4: Cool the reaction mixture to room temperature and filter off the dicyclohexylurea byproduct., Step 5: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography using a suitable solvent system., Step 6: Collect and analyze the final product by NMR spectroscopy and other analytical techniques.

Mécanisme D'action

2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide works by targeting a specific protein called the angiotensin II type 2 receptor (AT2R). This receptor is found in the nervous system and is involved in regulating pain signals. 2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide binds to the AT2R and blocks its activity, which reduces the transmission of pain signals to the brain. This mechanism of action is different from that of traditional pain medications, which often have unwanted side effects and can be addictive.

Effets Biochimiques Et Physiologiques

2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. The drug has been found to reduce inflammation and oxidative stress, which are both associated with chronic pain. 2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide has also been shown to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which are involved in pain signaling.

Avantages Et Limitations Des Expériences En Laboratoire

2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide has several advantages for use in lab experiments. The drug is easy to synthesize and has a well-defined mechanism of action, which makes it an attractive target for drug discovery research. 2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide has also been shown to be effective in animal models of chronic pain, which suggests that it may have potential for use in humans.
One limitation of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide is that it has only been evaluated for its potential as a treatment for chronic pain. It is not clear whether the drug would be effective in other conditions, such as cancer pain or acute pain. Additionally, 2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide has not been tested in combination with other pain medications, which could limit its usefulness in certain patient populations.

Orientations Futures

There are several future directions for research on 2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide. One area of interest is the development of new formulations of the drug that could improve its bioavailability and efficacy. Another direction is the exploration of the potential of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide for use in combination with other pain medications, which could provide additional pain relief for patients. Additionally, further research is needed to determine the long-term safety and effectiveness of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide in humans, as well as its potential for use in other conditions beyond chronic pain.

Applications De Recherche Scientifique

2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide has been extensively studied in preclinical and clinical trials for its potential as a new treatment option for chronic pain. The drug has been shown to be effective in reducing pain in animal models of neuropathic pain and inflammatory pain. In clinical trials, 2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide has demonstrated significant pain relief in patients with post-herpetic neuralgia, a type of chronic pain that occurs after shingles.

Propriétés

IUPAC Name

2-(2-ethylquinazolin-4-yl)oxy-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-17-21-16-10-5-4-9-15(16)19(22-17)24-12-18(23)20-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSWBUZVULBWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.